BRPF1 Bromodomain Affinity: Quantified Selectivity Over BRPF2 and BRPF3
In BROMOscan profiling against human bromodomain targets, 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide exhibited an IC50 of 65 nM for BRPF1 (Peregrin), representing 21.5-fold greater potency than for BRPF2-BRD1 (IC50 = 1.40 × 10³ nM) and 117-fold greater than for BRPF3 (IC50 = 7.60 × 10³ nM) [1]. This selectivity profile contrasts with reference BRPF inhibitors such as PFI-4, which displays >100-fold selectivity for BRPF1 over BRPF2 and BRPF3 with an IC50 of 80 nM .
| Evidence Dimension | Bromodomain inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRPF1: IC50 = 65 nM; BRPF2/BRD1: IC50 = 1.40 × 10³ nM; BRPF3: IC50 = 7.60 × 10³ nM |
| Comparator Or Baseline | PFI-4 (reference BRPF1 probe): BRPF1 IC50 = 80 nM; >100-fold selectivity over BRPF2/3 |
| Quantified Difference | Target compound: 21.5× (BRPF1 vs BRPF2); 117× (BRPF1 vs BRPF3); PFI-4: >100× selectivity |
| Conditions | BROMOscan assay; human BRPF1, BRPF2-BRD1, and BRPF3 expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This selectivity profile supports the use of 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide as a tool compound for dissecting BRPF family bromodomain biology where moderate BRPF1 preference is sufficient, without committing to the high-potency, high-selectivity profile of advanced chemical probes.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). IC50 values: BRPF1 (65 nM), BRPF2-BRD1 (1.40E+3 nM), BRPF3 (7.60E+3 nM). BROMOscan assay, E. coli BL21 expression. View Source
